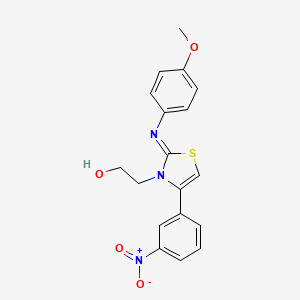

(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol, also known as MNTD, is a thiazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Activity

Schiff bases derived from thiazole compounds have been synthesized and assessed for their antimicrobial efficacy. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases demonstrated moderate activity against selected bacterial and fungal species, indicating potential applications in developing antimicrobial agents (H. M. Vinusha et al., 2015).

Catalytic Applications

Thiazole-based ligands have been used to encapsulate molybdenum(VI) complexes within zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the compound's potential in catalysis and sustainable chemistry practices (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

Sensing and Detection

A phenyl thiadiazole-based Schiff base receptor has been developed for the selective and sensitive detection of Al3+ ions, exhibiting fast responses and excellent selectivity. This indicates the compound's utility in environmental monitoring and chemical sensing technologies (A. K. Manna, S. Chowdhury, G. Patra, 2020).

Green Chemistry Synthesis

The compound has also been synthesized via a green chemistry approach, employing a three-component tandem reaction in ionic liquid media. This highlights the potential for environmentally-friendly synthesis methods that reduce harmful solvent use and simplify product purification processes (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).

Material Science Applications

In material science, metallophthalocyanine complexes with thiazole groups have been synthesized, characterized, and their fluorescence quenching studies conducted. Such complexes are promising for applications in photovoltaics, sensors, and other optoelectronic devices (H. Y. Yenilmez, A. Sevim, Z. Bayır, 2013).

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-16-7-5-14(6-8-16)19-18-20(9-10-22)17(12-26-18)13-3-2-4-15(11-13)21(23)24/h2-8,11-12,22H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIUDGMUXUCMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2933295.png)

![[1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride](/img/structure/B2933296.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)

![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2933311.png)